molecular formula C5H11Cl2N3S B13464005 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B13464005
M. Wt: 216.13 g/mol
InChI Key: WODQVQQXMIZMQM-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the unique combination of biological activities it exhibits.

Properties

Molecular Formula

C5H11Cl2N3S

Molecular Weight

216.13 g/mol

IUPAC Name

3-(thiadiazol-4-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-4-9-8-7-5;;/h4H,1-3,6H2;2*1H

InChI Key

WODQVQQXMIZMQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CCCN.Cl.Cl

Origin of Product

United States

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